6,7-Dimethoxy-2-methylquinoxaline
Overview
Description
6,7-Dimethoxy-2-methylquinoxaline is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol It is a derivative of quinoxaline, characterized by the presence of two methoxy groups at the 6 and 7 positions and a methyl group at the 2 position on the quinoxaline ring
Scientific Research Applications
6,7-Dimethoxy-2-methylquinoxaline has several applications in scientific research:
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms
Mode of Action
It’s known that the compound is used in the assay of methylglyoxal in biological systems . Methylglyoxal is assayed by derivatization with 1,2-diamino-4,5-dimethoxybenzene and high-performance liquid chromatography (HPLC) of the resulting quinoxaline, 6,7-dimethoxy-2-methylquinoxaline . The specific interaction between the compound and its targets, and the resulting changes, are subjects for further investigation.
Biochemical Pathways
As a derivative used in the assay of methylglyoxal, it may be involved in pathways related to this metabolite
Pharmacokinetics
The compound is a solid at room temperature and should be stored at 4°C . Its bioavailability and other pharmacokinetic properties need to be investigated further.
Result of Action
As a derivative used in the assay of methylglyoxal, it may play a role in detecting and quantifying this metabolite in biological systems
Action Environment
It’s known that the compound is stable under acidic conditions , but the impact of other environmental factors needs further investigation.
Future Directions
The future directions for 6,7-Dimethoxy-2-methylquinoxaline could involve further exploration of its potential biological activities, given the known properties of quinoxaline derivatives . However, specific future directions are not explicitly stated in the available literature.
Biochemical Analysis
Biochemical Properties
6,7-Dimethoxy-2-methylquinoxaline can act as an intermediate for the synthesis of various pharmaceutical compounds containing quinoxaline
Temporal Effects in Laboratory Settings
The compound is a solid and is typically stored at 4° C . Its melting point is greater than 130° C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-methylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 6,7-dimethoxy-1,2-phenylenediamine with methylglyoxal under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to the corresponding dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagent used.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, lacking the methoxy and methyl groups.
6,7-Dimethoxyquinoxaline: Similar structure but without the methyl group at the 2 position.
2-Methylquinoxaline: Lacks the methoxy groups at the 6 and 7 positions.
Uniqueness
6,7-Dimethoxy-2-methylquinoxaline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6,7-dimethoxy-2-methylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWJSTZPSPZPFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162328 | |
Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143159-04-0 | |
Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143159040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxy-2-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6,7-dimethoxy-2-methylquinoxaline in the described research?
A1: this compound is not described as a target-interacting compound in this research. Instead, it serves as a crucial reagent in a liquid chromatographic fluorimetric assay for quantifying methylglyoxal. [] Essentially, it reacts with methylglyoxal to form a fluorescent derivative, which can then be separated and detected using chromatography.
Q2: Can you elaborate on the analytical method involving this compound mentioned in the research?
A2: The research focuses on developing a liquid chromatographic method with fluorescence detection. this compound is reacted with methylglyoxal, forming a fluorescent product. This product is then separated from other components in the sample using liquid chromatography. The separated product is then detected by a fluorescence detector, allowing for the quantification of methylglyoxal based on the intensity of the fluorescence signal. []
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